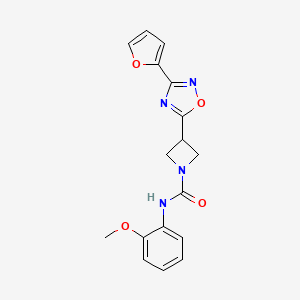

![molecular formula C20H22BF3O3 B2814742 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- CAS No. 1813554-41-4](/img/structure/B2814742.png)

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

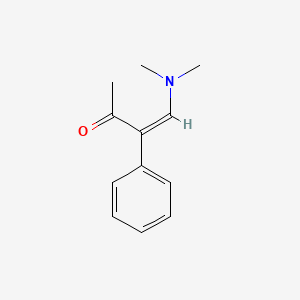

The compound “1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-” is a type of boronic acid ester . It is also known as Methoxyboronic acid pinacol ester . The empirical formula of this compound is C7H15BO3 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCOB1OC(C)(C)C(C)(C)O1 . The InChI key for this compound is JZZJAWSMSXCSIB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The compound has a molecular weight of 158.00 . It has a refractive index of n20/D 1.4096 and a density of 0.9642 g/mL at 25 °C .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives involves 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, showing no S–B coordination and only weak N–B coordination, indicative of their potential for specific chemical applications (Spencer et al., 2002). Furthermore, the synthesis and molecular structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane highlight the compound's crystal structure and potential for further chemical study (Coombs et al., 2006).

Polymerization and Material Applications

In polymer science, precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization of related dioxaborolane compounds demonstrates their utility in creating polymers with narrow molecular weight distribution and almost perfect head-to-tail regioregularity (Yokozawa et al., 2011). Additionally, enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, using related dioxaborolane compounds, indicate their significant role in developing fluorescent materials with high quantum yields (Fischer et al., 2013).

Advanced Chemical Reactions and Analysis

The electrochemical properties and reactions of sulfur-containing organoboron compounds, including derivatives of dioxaborolane, reveal their lower oxidation potential and potential for selective substitution reactions (Tanigawa et al., 2016). Additionally, studies on the reaction mechanism of the rhodium-catalyzed arylation of fullerene (C60) with organoboron compounds demonstrate the versatile reactivity of dioxaborolane derivatives in complex chemical transformations (Martínez et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Boric acid compounds, which this compound is a derivative of, are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

It’s known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species

Biochemical Pathways

It’s known that boric acid compounds can be used in the organic synthesis of drugs, often used in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions . This compound might affect similar pathways.

Result of Action

It’s known that boric acid compounds can lead to apoptosis and necrosis of certain cancer cells in the process of inducing oxidative stress . This compound might have similar effects.

Action Environment

It’s known that the molecular structures of similar compounds are consistent with the crystal structures determined by single crystal x-ray diffraction . This suggests that the compound’s action might be influenced by its structural conformation, which could be affected by environmental factors.

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-8-10-17(11-9-16)25-13-14-6-5-7-15(12-14)20(22,23)24/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNULFOLGVEJAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

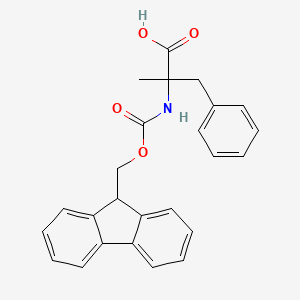

![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2814659.png)

![{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol](/img/structure/B2814666.png)

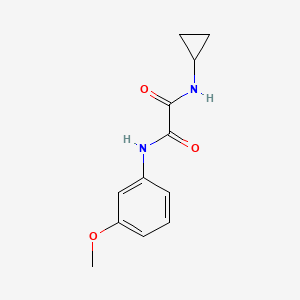

![2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2814671.png)

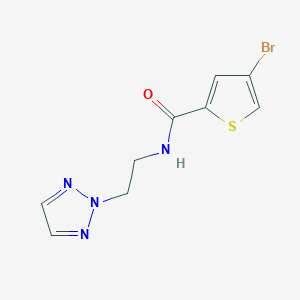

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2814675.png)

![2-Chloro-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2814676.png)

![2-amino-6-benzyl-4-(3-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2814678.png)

![Ethyl 2-[2-(3-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814682.png)